N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride
Overview
Description
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride is a versatile small molecule scaffold with a molecular formula of C11H23Cl2N3O and a molecular weight of 284.22 g/mol. This compound is primarily used in research and development settings due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with cyclobutanecarboxylic acid. The final step includes the formation of the dihydrochloride salt by treating the intermediate with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride involves large-scale reactions carried out in reactors under controlled conditions. The process requires precise temperature control, efficient mixing, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and other chemical products. Its applications span across chemistry, biology, medicine, and industry.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperazine ring can act as a ligand for various receptors and enzymes, modulating biological processes. The cyclobutanecarboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide dihydrochloride is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties compared to similar compounds with more flexible structures. Some similar compounds include N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride and other piperazine derivatives. These compounds share the piperazine ring but differ in the nature of the attached cyclic group, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14;;/h10,12H,1-9H2,(H,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMZVJJIQYPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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